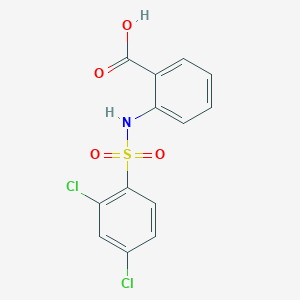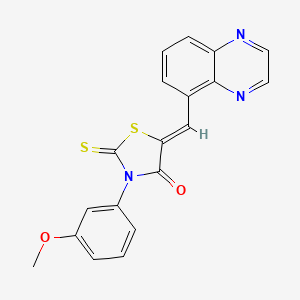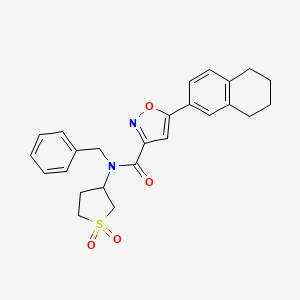![molecular formula C18H23N5O B12206625 [3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B12206625.png)
[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a compound that belongs to the class of pyrazolo[4,5-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves the following steps:
Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under reflux conditions.
Introduction of the 3-(Methylethoxy)propyl group: This step involves the alkylation of the pyrazolo[4,5-e]pyrimidine core using 3-(Methylethoxy)propyl halides in the presence of a base such as potassium carbonate.
Attachment of the 1-(3-methylphenyl) group: This can be done through a nucleophilic substitution reaction using 1-(3-methylphenyl)halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 1-(3-methylphenyl) position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve halides and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazolo[4,5-e]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, [3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors. It has been investigated for its cytotoxic activities against various cancer cell lines .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, including its role as a CDK2 inhibitor for cancer treatment . Its ability to selectively target tumor cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves the inhibition of specific molecular targets, such as CDK2/cyclin A2 . By binding to these targets, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The pathways involved include the alteration of cell cycle checkpoints and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit similar biological properties and have been investigated as CDK2 inhibitors.
Uniqueness
What sets [3-(Methylethoxy)propyl][1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine apart is its specific substitution pattern, which enhances its selectivity and potency as a CDK2 inhibitor . This unique structure allows for more targeted therapeutic applications and improved efficacy in cancer treatment .
Properties
Molecular Formula |
C18H23N5O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5O/c1-13(2)24-9-5-8-19-17-16-11-22-23(18(16)21-12-20-17)15-7-4-6-14(3)10-15/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,19,20,21) |
InChI Key |
XKROXRWBHYANEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206548.png)

![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(phenyl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12206559.png)
![(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12206562.png)
![1-[1-hydroxy-3,11-bis(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B12206568.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12206576.png)
![methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12206583.png)

![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12206594.png)
![6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206600.png)
![7-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12206606.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12206607.png)

![N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide](/img/structure/B12206628.png)
